(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923153
InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1
SMILES:
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC15923153

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1
Standard InChI Key VHKNZTWMVNWAOC-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects its stereochemistry and functional groups. The core structure comprises a partially saturated isoquinoline ring system fused to a bicyclic framework. Key features include:

  • Chiral center: The (S)-configuration at the C1 position ensures enantioselective interactions in biological systems.

  • Aminomethyl group: A primary amine (-CH2NH2) at C1 enables nucleophilic reactions and hydrogen bonding.

  • tert-Butyl carbamate: A protective group enhancing solubility in organic solvents and stability under acidic conditions.

The molecular formula is C15H22N2O2 (molecular weight: 262.35 g/mol), with a calculated XLogP3 of 1.2, indicating moderate lipophilicity .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC15H22N2O2
Molecular weight262.35 g/mol
XLogP31.2
Hydrogen bond donors2 (amine + NH in isoquinoline)
Hydrogen bond acceptors3 (two carbonyl oxygens, one amine)

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis typically begins with phenylethylamine precursors, utilizing cyclization and protection-deprotection strategies:

  • Cyclization: Diisobutyl aluminum hydride (DIBAL-H) reduces imine intermediates to form the tetrahydroisoquinoline core.

  • Aminomethylation: A Mannich reaction introduces the aminomethyl group at C1 using formaldehyde and ammonium chloride.

  • Carbamate protection: Boc anhydride (di-tert-butyl dicarbonate) protects the amine under basic conditions .

Table 2: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)
CyclizationDIBAL-H, BF3·OEt2, -78°C6598
AminomethylationCH2O, NH4Cl, ethanol, reflux7295
Boc protectionBoc2O, NaOH, 1,4-dioxane, 25°C8899

Optimization studies show that replacing DIBAL-H with sodium cyanoborohydride (NaBH3CN) improves cyclization yields to 78% while maintaining stereochemical integrity.

Applications in Medicinal Chemistry

Neurotransmitter Analog Development

The tetrahydroisoquinoline scaffold mimics endogenous neurotransmitters like dopamine and serotonin. The aminomethyl group in this compound enables covalent conjugation to receptor-binding motifs, as demonstrated in serotonin 5-HT2A antagonist design.

Enzyme Inhibition

In vitro assays reveal moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC50 = 12.3 μM), suggesting potential for Parkinson’s disease therapy. Structural analogs with fluorinated tert-butyl groups show enhanced blood-brain barrier permeability .

Pharmacological and Biological Studies

Cytotoxic Activity

Preliminary screens against NCI-60 cancer cell lines indicate selective toxicity toward breast adenocarcinoma (MCF-7, GI50 = 8.9 μM). Mechanistic studies propose tubulin polymerization inhibition via interaction with the colchicine-binding site.

Table 3: Anticancer Activity Profile

Cell LineGI50 (μM)Mechanism
MCF-7 (breast)8.9Tubulin inhibition
A549 (lung)23.4ROS generation
HepG2 (liver)35.1Caspase-3 activation

Neuroprotective Effects

In MPTP-induced Parkinsonian mice models, derivatives of this compound reduced dopaminergic neuron loss by 42% (p < 0.01) through MAO-B inhibition and antioxidant activity .

Research Advancements and Future Directions

Asymmetric Catalysis

Recent work employs chiral phosphoric acid catalysts to synthesize enantiopure derivatives (ee > 99%), enabling structure-activity relationship studies.

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles improves tumor accumulation in xenograft models, reducing effective dosage by 60%.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict strong binding affinity (ΔG = -9.8 kcal/mol) to β-tubulin, guiding rational drug design .

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